molecular formula C14H21NO B6748950 1-Phenyl-2-piperidin-1-ylpropan-1-ol

1-Phenyl-2-piperidin-1-ylpropan-1-ol

Cat. No.: B6748950
M. Wt: 219.32 g/mol
InChI Key: CYPOTTRENVPAPL-UHFFFAOYSA-N
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Description

1-Phenyl-2-piperidin-1-ylpropan-1-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

The synthesis of 1-Phenyl-2-piperidin-1-ylpropan-1-ol typically involves the reaction of phenylacetone with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

1-Phenyl-2-piperidin-1-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into different alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the piperidine ring can be modified with different substituents using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions include substituted piperidines, ketones, and alcohols.

Scientific Research Applications

1-Phenyl-2-piperidin-1-ylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-piperidin-1-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This interaction can lead to changes in neuronal activity and has potential implications for the treatment of neurological disorders .

Comparison with Similar Compounds

1-Phenyl-2-piperidin-1-ylpropan-1-ol can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

1-phenyl-2-piperidin-1-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12(15-10-6-3-7-11-15)14(16)13-8-4-2-5-9-13/h2,4-5,8-9,12,14,16H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPOTTRENVPAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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